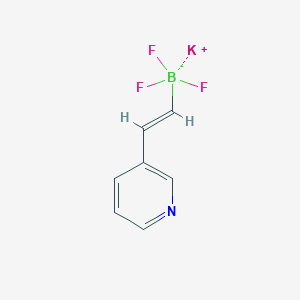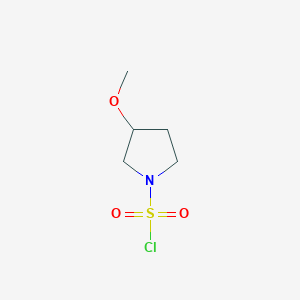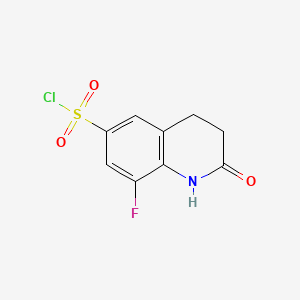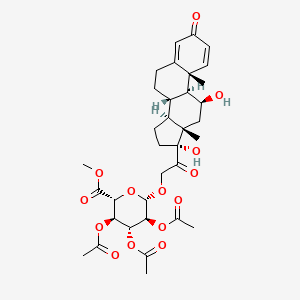
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is a synthetic glucocorticoid derivative. It is a modified form of prednisolone, a corticosteroid used to treat various inflammatory and autoimmune conditions. This compound is characterized by the addition of a glucuronic acid moiety, which enhances its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) typically involves the esterification of prednisolone with 2,3,4-tri-O-acetyl-Beta-D-glucuronic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Prednisolone and glucuronic acid derivatives.
Oxidation: Ketones and carboxylic acids.
Substitution: Various glucuronic acid derivatives.
科学的研究の応用
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) has several applications in scientific research:
作用機序
The mechanism of action of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory proteins .
類似化合物との比較
Similar Compounds
Prednisolone: The parent compound, used widely in clinical practice for its anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a similar mechanism of action but higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is unique due to its enhanced solubility and bioavailability compared to prednisolone. The addition of the glucuronic acid moiety allows for better absorption and distribution in the body, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C34H44O14 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC名 |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-23,25-29,31,39,42H,7-8,10,12,14-15H2,1-6H3/t21-,22-,23-,25+,26+,27+,28+,29-,31-,32-,33-,34-/m0/s1 |
InChIキー |
QSXLITYOJPKJGJ-KZXWJPAZSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)

![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)
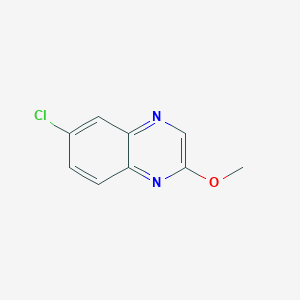
amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
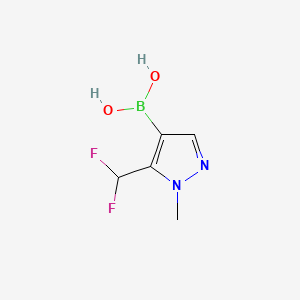
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
